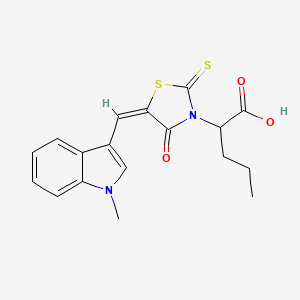

(E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-3-6-14(17(22)23)20-16(21)15(25-18(20)24)9-11-10-19(2)13-8-5-4-7-12(11)13/h4-5,7-10,14H,3,6H2,1-2H3,(H,22,23)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCZSCOMVZGZHM-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial and antifungal activities.

Key Findings:

- Broad-spectrum Activity : The compound showed activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .

- Comparison with Standard Antibiotics : In several assays, the compound's antibacterial activity surpassed that of traditional antibiotics like ampicillin and streptomycin .

- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit bacterial cell wall synthesis by targeting enzymes such as MurB, which is crucial for the formation of peptidoglycan layers in bacterial cells .

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 0.56 | 2.08 |

| Escherichia coli | 3.69 | 7.38 |

| Pseudomonas aeruginosa | 4.17 | 8.34 |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines.

Key Findings:

- In Vitro Studies : The compound demonstrated moderate cytotoxicity against human cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .

- Comparative Analysis : In comparative studies with established chemotherapeutics like doxorubicin, the compound exhibited lower cytotoxicity but still showed promise as a potential therapeutic agent due to its selective action on cancer cells .

Table 2: Cytotoxic Activity Summary

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 |

| MCF7 | >100 |

Case Studies and Research Findings

Several studies have highlighted the compound's potential in clinical applications:

- Antimicrobial Efficacy : A study reported that derivatives similar to the target compound inhibited biofilm formation in bacterial strains, which is critical for treating chronic infections .

- Polypharmacological Potential : Research indicates that compounds with similar structures could act on multiple biological targets, suggesting their utility in treating complex diseases like cancer and infections simultaneously .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a thioxothiazolidin core, which is significant for its biological activity. The IUPAC name indicates the presence of an indole moiety, which is known for its role in various biological processes.

Molecular Formula

- C : 24

- H : 23

- N : 1

- O : 6

- S : 1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid. Research has demonstrated that derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluating various derivatives showed that compounds with the thioxothiazolidin structure displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior efficacy.

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.004 | 0.008 |

| Compound B | Escherichia coli | 0.03 | 0.06 |

Antifungal Activity

In addition to antibacterial properties, these compounds have demonstrated potent antifungal effects. For instance, a derivative showed MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Case Study: Antifungal Efficacy

The following table summarizes the antifungal activity against selected strains:

| Compound | Fungal Strain Tested | MIC (mg/mL) |

|---|---|---|

| Compound C | Candida albicans | 0.004 |

| Compound D | Aspergillus fumigatus | 0.06 |

Antitumor Activity

Research has also indicated potential antitumor properties of thioxothiazolidin derivatives, with some compounds exhibiting cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes associated with tumor growth.

Case Study: Cytotoxicity Assay

A notable study reported that certain derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics.

| Compound | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound E | MCF-7 (Breast Cancer) | 5.0 |

| Compound F | HeLa (Cervical Cancer) | 10.0 |

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between these compounds and their biological targets. The binding affinity and interaction modes have been explored to understand how these compounds exert their effects at the molecular level.

Key Findings

- Binding Affinity : Many derivatives exhibited strong binding affinities to target proteins involved in bacterial resistance and cancer progression.

- Interaction Sites : Specific amino acid residues were identified as crucial for binding, which can guide further modifications for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the thiazolidinone core but differ in substituents and stereochemistry, leading to variations in activity and physicochemical properties:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- Indole vs. Benzylidene/Pyrazole: Indole-containing compounds (e.g., target compound, 5b) exhibit notable antimicrobial activity, likely due to the indole moiety's ability to interact with hydrophobic enzyme pockets . Pyrazole derivatives (e.g., 13c) with electron-donating groups (4-methoxyphenyl) may enhance solubility but reduce membrane permeability compared to indole analogues .

Stereochemical and Geometric Isomerism

- The (E) configuration in the target compound vs. (Z) in 5b and may alter binding affinity. For example, (Z)-isomers often exhibit stronger π-π stacking with aromatic residues in enzymes, whereas (E)-isomers may favor extended conformations for side-chain interactions.

Side-Chain Modifications

- Pentanoic acid vs. Benzoic Acid/Propanoic Acid: The pentanoic acid chain in the target compound offers greater flexibility and lipophilicity than rigid benzoic acid derivatives (e.g., 5h in ), which could enhance tissue distribution but reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid?

- Synthetic Route : The compound is synthesized via a condensation reaction between a substituted indole aldehyde and a thioxothiazolidinone precursor. Key steps include:

- Aldehyde Preparation : Derivatization of 1-methyl-1H-indole-3-carbaldehyde.

- Thiazolidinone Formation : Reaction of 2-thioxothiazolidin-4-one with the aldehyde in acetic acid under reflux (3–5 hours) using sodium acetate as a catalyst .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Structural Characterization :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR to resolve indole aromatic protons (δ 7.0–8.5 ppm) and thiazolidinone methylene groups (δ 3.5–4.5 ppm) .

- Purity Assessment :

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .

Q. How does the thioxothiazolidinone core influence the compound’s chemical reactivity?

- Electrophilic Reactivity : The C=S and C=O groups enable nucleophilic substitution (e.g., with amines) or Michael addition reactions .

- Tautomerism : The thioxo group (C=S) stabilizes keto-enol tautomers, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can reaction yields be improved for structurally similar thiazolidinone derivatives?

- Catalyst Screening : Sodium acetate (0.1–0.2 eq) in acetic acid enhances condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 5 hours under reflux) while maintaining yields .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

- Case Study : Unexpected NMR peaks may arise from residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or rotamers.

- Mitigation Strategies :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities .

Q. What in silico approaches predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or PPAR-γ) .

- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetics (e.g., logP >3 indicates high membrane permeability) .

Q. How can interference from byproducts (e.g., unreacted aldehyde) be minimized during synthesis?

- Purification Methods :

- Recrystallization : Use DMF/acetic acid (1:1) to isolate the product .

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 30–70%) .

Q. What structural modifications to the indole or thiazolidinone moieties enhance bioactivity?

- Indole Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.